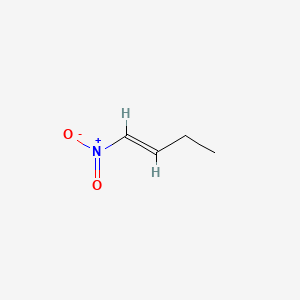

(E)-1-nitrobut-1-ene

Overview

Description

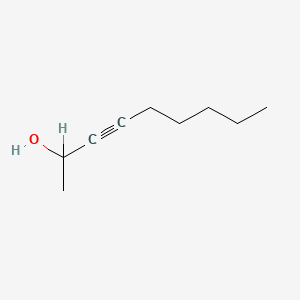

(E)-1-nitrobut-1-ene is a chemical compound with the molecular formula C4H7NO2. It contains a total of 13 bonds, including 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 nitro group (aliphatic) .

Molecular Structure Analysis

The (E)-1-nitrobut-1-ene molecule consists of 7 Hydrogen atoms, 4 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 14 atoms . The molecule contains a total of 13 bonds, including 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, and 1 nitro group (aliphatic) .

Physical And Chemical Properties Analysis

(E)-1-nitrobut-1-ene has a molecular weight of 101.1 g/mol. It has a density of 1.001g/cm3 and a boiling point of 147.2ºC at 760mmHg . The flash point is 47.2ºC .

Scientific Research Applications

Synthesis and Chemical Reactivity :

- (E)-1,1,1-trifluoro-3-nitrobut-2-ene reacts with 1,3-dicarbonyl compounds to produce β-(trifluoromethyl)furans, whereas its reaction with (E)-1,1,1-trichloro-3-nitrobut-2-ene results in spiro-gem-dichlorocyclopropanes with high diastereoselectivity and good yields (Barkov, Korotaev, & Sosnovskikh, 2013).

- (E)-1,1,1-Trichloro-3-nitrobut-2-ene's reaction with enamines derived from cycloalkanones has led to the rearrangement of trifluoromethylated 1,2-oxazine N-oxides into 1-pyrroline N-oxides (Korotaev, Barkov, Slepukhin, & Sosnovskikh, 2012).

- The addition of primary and secondary amines to (E)-1,1,1-trichloro-3-nitrobut-2-ene has been diastereoselectively conducted, leading to new N-substituted α-trichloromethyl-β-nitroamines (Barkov, Korotaev, Slepukhin, Kodess, & Sosnovskikh, 2012).

Atmospheric Chemistry and Environmental Impact :

- Studies on hydroxy nitrates, derivatives of isoprene and related to (E)-1-nitrobut-1-ene, have investigated their reaction rates with OH and ozone, discussing their implications in atmospheric chemistry (Lee, Teng, Wennberg, Crounse, & Cohen, 2014).

Molecular Studies and Theoretical Insights :

- Molecular Electron Density Theory (MEDT) has been applied to understand the molecular mechanism of reactions involving (E)-1,1,1-trifluoro-3-nitrobut-2-ene (Kącka‐Zych & Jasiński, 2020).

- Theoretical studies have also been conducted to explore the reaction mechanisms of (E)-1,1,1-trifluoro-3-nitrobut-2-ene and enamine systems (Yu & Houk, 2003)

Safety and Hazards

Safety Data Sheets (SDS) for (E)-1-nitrobut-1-ene are available and provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

Relevant Papers

A paper titled “Asymmetric NHC-Catalyzed Addition of Enals to Nitroalkenes: Controlling Stereochemistry Via the Homoenolate Reactivity Pathway To Access δ-Lactams” mentions the addition of enals to nitroalkenes, which could potentially involve (E)-1-nitrobut-1-ene .

properties

IUPAC Name |

(E)-1-nitrobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTANVCZNJLPXGK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-nitrobut-1-ene | |

CAS RN |

27675-37-2 | |

| Record name | 1-Butene, 1-nitro-, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027675372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-5-pyrimidin-2-ylsulfanylpyrimidin-2-yl]sulfanylethanone](/img/structure/B1654726.png)

![N-(3,5-dichlorophenyl)-2-[4-(3-phenyl-1,2-oxazol-5-yl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B1654732.png)

![5-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-N-propan-2-ylpyrazole-1-carboxamide](/img/structure/B1654737.png)

![(17-acetyl-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B1654746.png)